molecular formula C20H38O2 B164451 Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate CAS No. 3971-54-8

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate

Cat. No.: B164451
CAS No.: 3971-54-8
M. Wt: 310.5 g/mol
InChI Key: WKDUVICSOMXTKJ-MOPGFXCFSA-N
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Description

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate is an organic compound with the molecular formula C20H38O2 It is a methyl ester derivative of cyclopropaneoctanoic acid and is characterized by the presence of a cyclopropyl group attached to an octyl chain

Mechanism of Action

Pharmacokinetics

. It may be distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets. .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate typically involves the esterification of cyclopropaneoctanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester. The process can be summarized as follows:

    Starting Materials: Cyclopropaneoctanoic acid and methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: Refluxing the mixture at elevated temperatures (around 60-80°C) for several hours.

    Purification: The product is purified by distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate
  • Methyl 8-[(1R,2R)-2-octylcyclopropyl]octanoate
  • Methyl 8-(2-octylcyclopropyl)octanoate

Uniqueness

Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, as it can impart unique properties compared to other similar compounds.

Properties

IUPAC Name

methyl 8-[(1S,2R)-2-octylcyclopropyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDUVICSOMXTKJ-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960308
Record name Methyl 8-(2-octylcyclopropyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3971-54-8
Record name Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003971548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 8-(2-octylcyclopropyl)octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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